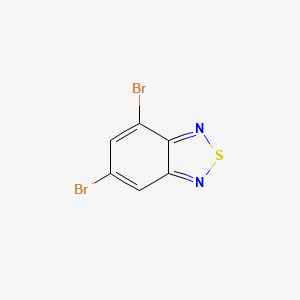

4,6-Dibromo-2,1,3-benzothiadiazole

Beschreibung

Significance of the 2,1,3-Benzothiadiazole (B189464) Core as an Electron-Acceptor Unit

The 2,1,3-benzothiadiazole (BT) core is a heterocyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This structural motif is inherently electron-deficient, making it a potent electron-acceptor unit in the design of advanced organic materials. polyu.edu.hkpolyu.edu.hk The strong electron-withdrawing nature of the BT core is crucial for creating donor-acceptor (D-A) type conjugated polymers. rsc.org In these polymers, the BT unit is paired with an electron-donating moiety, leading to intramolecular charge transfer. This interaction is fundamental to tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wikipedia.org

The ability to precisely control these energy levels is paramount for the performance of organic electronic devices. For instance, in organic solar cells, a low HOMO-LUMO energy gap is desirable to maximize the absorption of the solar spectrum. wikipedia.org The incorporation of the BT core into polymer backbones has been a highly effective strategy to achieve this. polyu.edu.hkpolyu.edu.hk Furthermore, the BT unit enhances the thermal stability and influences the molecular packing of the resulting polymers, which are critical factors for device longevity and efficiency. guidechem.com The versatility of the BT core has led to its widespread use in a variety of optoelectronic applications, including the development of luminescent materials for OLEDs and active layers in OFETs. polyu.edu.hkpolyu.edu.hk

Role of Halogenation, Specifically Dibromination, in Molecular Design for Conjugated Systems

Halogenation, and specifically dibromination, of the 2,1,3-benzothiadiazole core at the 4 and 7 positions to yield 4,7-dibromo-2,1,3-benzothiadiazole (B82695), is a critical step in the molecular engineering of conjugated systems. wikipedia.orgresearchgate.net The two bromine atoms serve as versatile reactive sites, enabling the extension of the conjugated system through various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. wikipedia.orgpolyu.edu.hk This synthetic flexibility allows for the facile introduction of a wide array of electron-donating units to construct the aforementioned donor-acceptor architectures. nih.gov

Beyond providing synthetic handles, the bromine atoms themselves influence the electronic properties of the molecule. Their electron-withdrawing nature further enhances the electron-accepting character of the benzothiadiazole core. mdpi.com Moreover, the introduction of bromine atoms can impact the planarity of the resulting polymer backbone and influence intermolecular interactions, which in turn affects the charge transport properties of the material. rsc.org The strategic use of bromination has been shown to be an effective method for modulating the optical bandgap and optimizing the photovoltaic performance of non-fullerene acceptors in organic solar cells. rsc.org Therefore, 4,7-dibromo-2,1,3-benzothiadiazole is not merely a passive building block but an active component in the rational design of high-performance organic semiconductors.

Evolution of Research and Prominence in Organic Electronics

The research trajectory of 4,7-dibromo-2,1,3-benzothiadiazole has closely mirrored the rapid advancements in the field of organic electronics. rsc.org Initially recognized as a useful biochemical reagent and organic compound for life science research, its true potential was unlocked with the burgeoning interest in conjugated polymers for electronic applications. medchemexpress.com The compound's role as a monomer became central to the synthesis of a number of highly successful and widely studied low bandgap polymers. chemicalbook.com

A prime example of its prominence is its use as a key intermediate in the synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) and Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT). chemicalbook.comossila.com These polymers have demonstrated remarkable power conversion efficiencies in organic photovoltaic devices, solidifying the importance of the 4,7-dibromo-2,1,3-benzothiadiazole building block. ossila.com The continuous exploration of new synthetic methodologies and the development of novel donor-acceptor polymers based on this core continue to push the boundaries of organic electronics, with applications extending to red thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org The sustained focus on this compound underscores its enduring significance in the ongoing quest for more efficient and versatile organic electronic materials. rsc.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H2Br2N2S |

|---|---|

Molekulargewicht |

293.97 g/mol |

IUPAC-Name |

4,6-dibromo-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |

InChI-Schlüssel |

LLKRMESEOPNWJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=NSN=C21)Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,7 Dibromo 2,1,3 Benzothiadiazole and Its Derivatives

Classical Preparative Routes to 4,7-Dibromo-2,1,3-benzothiadiazole (B82695)

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is commonly achieved through two main classical approaches: the direct bromination of 2,1,3-benzothiadiazole (B189464) and the synthesis from precursor diamines followed by cyclization and bromination.

Bromination of 2,1,3-Benzothiadiazole

The direct bromination of 2,1,3-benzothiadiazole is a widely employed method for the synthesis of its 4,7-dibromo derivative. wikipedia.org This electrophilic substitution reaction typically occurs at the 4 and 7 positions of the benzothiadiazole ring system. colab.wssemanticscholar.org

One common procedure involves the reaction of 2,1,3-benzothiadiazole with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. guidechem.comresearchgate.net In a typical reaction, 2,1,3-benzothiadiazole is dissolved in concentrated sulfuric acid, and NBS is added portion-wise at an elevated temperature, such as 60°C. guidechem.com The reaction mixture is stirred for several hours to ensure complete dibromination. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. guidechem.com This method has been reported to yield the desired product in approximately 69% yield. guidechem.com

Another established method utilizes elemental bromine in hydrobromic acid. ossila.comcolab.wssemanticscholar.org In this approach, 2,1,3-benzothiadiazole is heated under reflux with bromine in aqueous hydrobromic acid. rsc.org The use of hydrobromic acid as the reaction medium is advantageous as it promotes the substitution reaction and minimizes the formation of addition byproducts. google.com This method provides a high-yield, one-step process to obtain 4,7-dibromo-2,1,3-benzothiadiazole. semanticscholar.orggoogle.com

| Reagent | Solvent/Acid | Temperature | Reaction Time | Yield |

| N-Bromosuccinimide | Concentrated H₂SO₄ | 60°C | 12 hours | 69% |

| Bromine | 47% Hydrobromic Acid | Reflux | 2.5 hours | High |

Optimized Preparations from Precursor Diamines

An alternative and often optimized route to 4,7-dibromo-2,1,3-benzothiadiazole begins with precursor diamines, specifically 1,2-phenylenediamine or its derivatives. guidechem.comresearchgate.net This multi-step approach involves the cyclization of the diamine to form the 2,1,3-benzothiadiazole core, followed by bromination.

One synthetic pathway starts with the cyclization of 1,2-phenylenediamine with thionyl chloride in a solvent such as pyridine to yield 2,1,3-benzothiadiazole. wikipedia.org This intermediate is then subjected to bromination as described in the previous section.

A more direct approach involves the bromination of a pre-formed benzothiadiazole precursor. For instance, benz[c] wikipedia.orgguidechem.comresearchgate.netthiadiazole can be dissolved in hydrobromic acid, followed by the slow addition of concentrated bromine water. guidechem.com The reaction is then heated to reflux for an extended period. After cooling and neutralization, the product is extracted and purified. guidechem.com

An optimized synthesis starting from benzene-1,2-diamine has also been reported, aiming to reduce the synthetic complexity often associated with conjugated organic polymers. researchgate.net This can involve the reaction of 1,2-phenylenediamine with dimethyl sulfoxide in the presence of a base like triethylamine, followed by subsequent reaction steps to achieve the target molecule. guidechem.com

Advanced Functionalization Strategies Utilizing 4,7-Dibromo-2,1,3-benzothiadiazole as a Building Block

The two bromine atoms at the 4 and 7 positions of 4,7-dibromo-2,1,3-benzothiadiazole are highly amenable to substitution, making it an excellent building block for the synthesis of more complex molecules and polymers. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstones of modern organic synthesis and are extensively used to functionalize 4,7-dibromo-2,1,3-benzothiadiazole. libretexts.orgwikipedia.org These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of 4,7-dibromo-2,1,3-benzothiadiazole, this reaction is used to introduce aryl or heteroaryl substituents at the 4 and 7 positions. acs.orgpolymer.cn

The reaction typically involves the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The choice of base, solvent, and reaction conditions can be tuned to optimize the yield and selectivity of the desired product. acs.org For example, the Suzuki-Miyaura coupling of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with various arylboronic acids has been efficiently carried out in water under air, highlighting the potential for more sustainable synthetic methodologies. acs.org This reaction has been successfully used to synthesize a variety of symmetrical and unsymmetrical 4,7-diaryl-2,1,3-benzothiadiazole derivatives. researchgate.net

| Aryl/Heteroaryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/THF/H₂O | 4,7-Diphenyl-2,1,3-benzothiadiazole (B12581777) |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole |

| 4-Formyl-2,5-bis(hexyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/THF/H₂O | 4,7-Bis(4-formyl-2,5-bis(hexyloxy)phenyl)-2,1,3-benzothiadiazole |

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org This reaction is particularly valuable for the synthesis of conjugated polymers and oligomers due to its tolerance of a wide range of functional groups. wiley-vch.de

In the synthesis of polymeric systems, 4,7-dibromo-2,1,3-benzothiadiazole serves as a key monomer. It can be copolymerized with various organo-ditin monomers through Stille polycondensation to create donor-acceptor polymers with desirable electronic properties. wiley-vch.denih.gov For example, the Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole with a distannyl derivative of thiophene (B33073) can lead to the formation of a poly(thiophene-benzothiadiazole) copolymer. rsc.org

The reaction conditions for Stille couplings typically involve a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in a suitable solvent like toluene. nih.gov The choice of catalyst and ligands can significantly influence the reaction's efficiency and the molecular weight of the resulting polymer. wiley-vch.de

| Organotin Reagent | Catalyst | Solvent | Product Type |

| 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | Conjugated Polymer |

| Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | Toluene | π-A-π Compound |

Sonogashira Coupling Reactions for π-Extended Systems

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has been effectively employed to synthesize π-extended systems based on the 4,7-dibromo-2,1,3-benzothiadiazole core. These extended conjugated systems are of significant interest for applications in molecular-scale electronics due to their potential for small HOMO-LUMO gaps.

A key application of this methodology is the synthesis of donor-acceptor-donor "trimer" molecules, where the electron-accepting 2,1,3-benzothiadiazole unit is flanked by electron-donating groups via ethyne linkages. For instance, 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole was successfully prepared through a Sonogashira coupling reaction, demonstrating the utility of this method in creating novel materials for electronic applications. The reaction can be carried out under mild conditions, which is advantageous for the synthesis of complex molecules.

The general conditions for Sonogashira coupling involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], a copper(I) salt like CuI as a co-catalyst, and an amine base, typically in an inert solvent. While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media or under copper-free conditions, enhancing the reaction's practicality and environmental friendliness.

| Reactants | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-dibromo-2,1,3-benzothiadiazole and 2-ethynylthiophene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole | Not specified | |

| Aryl iodides and terminal alkynes | PdCl₂(PPh₃)₂ / CuI-free | Tetrabutylphosphonium 4-ethoxyvalerate | Aryl-alkyne products | 72-99% | |

| 2-Amino-3-bromopyridines and terminal alkynes | Pd(OAc)₂/Xphos, CuI | Cs₂CO₃ / Dioxane | 2-amino-3-alkynylpyridines | Up to 98% |

Direct Arylation Methodologies for Structural Elaboration

Direct arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the formation of C-C bonds. This methodology involves the coupling of a C-H bond with an aryl halide, circumventing the need for pre-functionalized organometallic reagents. For the structural elaboration of 4,7-dibromo-2,1,3-benzothiadiazole, direct arylation offers an efficient route to synthesize a variety of π-extended monomers and polymers for organic electronics.

The direct C-H arylation of 2,1,3-benzothiadiazole and its derivatives has been successfully applied to introduce (hetero)aryl groups at the C4 and C7 positions. For example, the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophene derivatives under palladium catalysis can yield the corresponding 4,7-di(thienyl)-2,1,3-benzothiadiazole derivatives. While Stille and Suzuki couplings are also effective, direct arylation presents a more streamlined approach by avoiding the synthesis of organotin or organoboron compounds. However, reaction conditions must be carefully optimized to achieve high yields and selectivity, as challenges such as homocoupling of the C-H substrate can occur.

Various palladium catalysts and reaction conditions have been explored for the direct arylation of benzothiadiazole derivatives. A common catalytic system involves a palladium(II) source like palladium acetate (Pd(OAc)₂), a phosphine ligand such as di-tert-butyl(methyl)phosphonium tetrafluoroborate (PtBu₂Me·HBF₄), a base like potassium carbonate (K₂CO₃), and often an additive like pivalic acid. These reactions are typically carried out in high-boiling solvents like toluene or N,N-dimethylacetamide (DMA) at elevated temperatures. The choice of ligand and base is crucial for achieving high regioselectivity and yield.

| Benzothiadiazole Substrate | Coupling Partner | Catalyst System | Base/Additive/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5,6-difluoro-2,1,3-benzothiadiazole | Bromoaryls | Pd(OAc)₂ (10 mol%), PtBu₂Me·HBF₄ (20 mol%) | K₂CO₃ (3 equiv.), Pivalic acid (1 equiv.) / Toluene | 120 °C | Moderate to good | |

| 4,7-dibromo-2,1,3-benzothiadiazole | Alkylated 4H-cyclopenta[1,2-b:5,4-b′]dithiophene | Pd(OAc)₂ (25 mol%) | K₂CO₃, Pivalic acid / DMF | Not specified | 40% | |

| Benzothiazole (B30560) | Iodoarenes | Pd-catalyzed, Ag-promoted | HFIP (solvent) | Room Temperature | Not specified |

Nucleophilic Aromatic Substitution (SNAr) for Further Functionalization

Nucleophilic aromatic substitution (SNAr) provides a valuable pathway for the functionalization of electron-deficient aromatic systems like 4,7-dibromo-2,1,3-benzothiadiazole. The electron-withdrawing nature of the benzothiadiazole core activates the aryl halides towards substitution by nucleophiles. This reaction is particularly useful for introducing heteroatoms such as nitrogen and oxygen into the molecular structure.

The reaction of 4,7-dibromobenzo[d]thiadiazole with morpholine is a documented example of SNAr, leading to the formation of mono- and bis-substituted derivatives depending on the reaction conditions. By carefully controlling parameters such as temperature, solvent, and the stoichiometry of the nucleophile, selective substitution of one or both bromine atoms can be achieved. For instance, carrying out the reaction at room temperature often favors the formation of the mono-substituted product, while refluxing with an excess of the nucleophile can lead to the di-substituted product.

This methodology is not limited to amine nucleophiles. Other nucleophiles, including alkoxides and thiolates, can also be employed to introduce a variety of functional groups, further expanding the chemical space of accessible benzothiadiazole derivatives. The ability to selectively introduce functionalities via SNAr is crucial for the design of molecules with specific electronic properties and for the synthesis of unsymmetrically substituted derivatives.

| Substrate | Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,8-dibromobenzo[1,2-d:4,5-d']bis(thiadiazole) | Morpholine (2 equiv.) | MeCN | Room Temperature | Mono-substituted | Moderate | |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis(thiadiazole) | Morpholine (2 equiv.) | MeCN | Reflux | Mono-substituted | 78% | |

| 4,7-dibromobenzo[d]thiadiazole | Morpholine | Not specified | Not specified | Substitution product | Not specified |

Regioselective C–H Functionalization Approaches

Direct C–H functionalization has become an increasingly important tool in organic synthesis, offering a more efficient and environmentally benign way to create complex molecules. For 2,1,3-benzothiadiazole (BTD) derivatives, regioselective C–H functionalization allows for the direct modification of the benzenoid ring without the need for pre-installed leaving groups. This approach is particularly valuable for accessing positions that are difficult to functionalize through classical methods.

One powerful strategy is the iridium-catalyzed C–H borylation, which provides access to versatile borylated BTD building blocks. These intermediates can then undergo a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling, to introduce various aryl and heteroaryl substituents. This method allows for predictable and systematic substitutions at the C4, C5, C6, and C7 positions of the BTD core. The regioselectivity of the borylation can often be controlled by the choice of catalyst and reaction conditions.

Another approach involves the use of directing groups to guide the C–H activation to a specific position. For example, a carboxylate group can direct ruthenium-catalyzed arylation to the C4 position with high regioselectivity. By tuning the reaction conditions and the stoichiometry of the reagents, it is possible to achieve mono- or di-arylation, and even sequential arylations to introduce different aromatic units. These methods significantly expand the toolkit for creating a diverse range of functionalized benzothiadiazole derivatives.

| Method | Catalyst/Reagent | Functionalized Position(s) | Key Feature | Reference |

|---|---|---|---|---|

| C-H Borylation | [Ir(OMe)COD]₂ / B₂(pin)₂ | C5 (major), C4, C6, C7 | Access to versatile boronate building blocks | |

| Carboxylate-assisted C-H Arylation | Ruthenium catalyst | C4 | High regioselectivity directed by a carboxylate group | |

| Direct C-H Arylation | Palladium catalyst | C4 and C7 | Effective for fluoro-substituted benzothiadiazoles |

Aryne Reactivity in Benzothiadiazole Derivatization

Arynes are highly reactive intermediates that can be trapped by a wide variety of nucleophiles and dienophiles, allowing for the rapid construction of complex, polysubstituted aromatic systems. The generation and trapping of benzothiadiazole-based arynes (heteroarynes) represents a novel and powerful strategy for the derivatization of the BTD core.

The 2,1,3-benzothiadiazol-4,5-yne intermediate can be generated from a suitable precursor, such as an iodonium salt, through deprotonation. This highly strained intermediate readily undergoes reactions with various trapping agents. The regioselectivity of nucleophilic attack on the unsymmetrical aryne can be predicted by the Aryne Distortion Model, which suggests that the nucleophile will preferentially attack the more linear of the two distorted triple bond carbons. DFT calculations have been used to predict the distortion and resulting regioselectivity for BTD-based arynes.

This methodology has been successfully used to introduce functional groups at adjacent positions on the benzothiadiazole ring in a single step. For example, the trapping of 2,1,3-benzothiadiazol-4,5-yne with nucleophiles like azides or cyclic ureas, or with a diene like furan in a [4+2] cycloaddition, leads to the formation of novel, highly functionalized BTD derivatives. This approach expands the range of accessible BTD-based scaffolds for various applications.

Directed Nitration for Electron-Deficient Derivatives

The introduction of nitro groups onto the 4,7-dibromo-2,1,3-benzothiadiazole core is a key strategy for synthesizing highly electron-deficient building blocks. These nitro-substituted derivatives are valuable precursors for a range of functional materials, including small band gap polymers for organic solar cells. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy level of the molecule.

The nitration of 4,7-dibromo-2,1,3-benzothiadiazole can be challenging due to the already electron-deficient nature of the starting material. However, effective methods have been developed to achieve this transformation. One approach involves using a mixture of trifluoromethanesulfonic acid (CF₃SO₃H) and nitric acid (HNO₃) as the nitrating agent. This method has been shown to significantly improve the yield of the desired 5,6-dinitro-4,7-dibromo-2,1,3-benzothiadiazole compared to previously reported procedures.

The resulting dinitro derivative serves as a versatile intermediate. For example, the nitro groups can be subsequently reduced to amino groups, which can then be condensed with other reagents to form new heterocyclic rings fused to the benzothiadiazole core. This strategy has been used to synthesize polymers based on thiadiazoloquinoxaline, a strongly electron-accepting unit. The ability to efficiently synthesize these nitro-derivatives is therefore crucial for the development of next-generation organic electronic materials.

| Nitrating Agent | Product | Key Advantage | Reference |

|---|---|---|---|

| CF₃SO₃H / HNO₃ | 5,6-dinitro-4,7-dibromo-2,1,3-benzothiadiazole | Greatly improved yield |

Strategic Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of 2,1,3-benzothiadiazole derivatives can be precisely controlled by the strategic introduction of electron-donating (EDGs) and electron-withdrawing groups (EWGs). This tuning of the electronic structure is fundamental to the design of materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introducing electron-donating groups, such as alkoxy or amino groups, onto the benzothiadiazole core generally raises the highest occupied molecular orbital (HOMO) energy level. This can lead to a reduction in the band gap and a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups, such as nitro, cyano, or fluoro groups, tends to lower the lowest unoccupied molecular orbital (LUMO) energy level, enhancing the electron-accepting character of the molecule.

The synthesis of these substituted derivatives often requires multi-step procedures starting from appropriately functionalized precursors. For example, the introduction of fluoro or alkoxy groups onto the 4,7-dibromo-2,1,3-benzothiadiazole scaffold is a common strategy to modify its electronic properties for use in high-performance polymers for OPVs. The combination of both EDGs and EWGs within the same molecule can lead to the formation of "push-pull" systems with strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in nonlinear optics and as fluorescent probes. The choice of substituents and their positions on the benzothiadiazole ring are critical design parameters that allow for the fine-tuning of the material's properties.

Compound Names

Molecular Design Principles and Electronic Structure Engineering

Strategies for Modulating Optoelectronic Properties of 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) Derivatives

The modulation of optoelectronic properties in derivatives of 4,7-Dibromo-2,1,3-benzothiadiazole is a key area of research. researchgate.net The goal is to fine-tune the absorption spectra, energy levels, and charge transport characteristics to match the requirements of specific devices. nih.gov

A highly effective strategy for tuning the properties of these materials is the creation of a donor-acceptor (D-A) architecture. researchgate.net In this design, the electron-deficient 2,1,3-benzothiadiazole (B189464) unit acts as the acceptor (A), which is linked to electron-donating (D) moieties. nih.govnih.gov This arrangement, often connected through a π-conjugated bridge, facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov

This D-A approach is a cornerstone of modern organic electronics, allowing for the systematic variation of donor and acceptor units to control the material's optoelectronic behavior. researchgate.net For instance, D-π-A-π-D structures, featuring a central benzothiadiazole acceptor core flanked by π-spacers and terminal donor groups like carbazole (B46965), have been synthesized and studied for their potential in OPV devices. rsc.org Similarly, D-A-D structured molecules have been developed where selenophene (B38918) or 3,4-ethylenedioxythiophene (B145204) act as donors. nih.gov The strength of the donor and acceptor units, as well as the nature of the π-bridge, directly influences the energy of the ICT, which is crucial for device performance. researchgate.net

The energy band gap (E_g), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that determines a material's absorption spectrum. nih.gov For solar cell applications, developing small band gap polymers is essential to harvest a larger portion of the solar spectrum. chalmers.se Several structural modification strategies are employed to engineer the band gap of 4,7-Dibromo-2,1,3-benzothiadiazole derivatives.

One approach is to fuse the benzothiadiazole ring with other electron-withdrawing units, which can effectively lower the band gap. nih.gov A more common method involves the D-A architecture, where the band gap can be readily tuned by altering the donor or acceptor strength or by modifying the π-bridge. researchgate.netresearchgate.net For example, replacing a fluorene (B118485) π-spacer with a thiophene (B33073) spacer in D-π-A-π-D systems leads to increased planarity and a significant red shift in absorption, indicating a smaller band gap. rsc.org

Another powerful technique is the introduction of specific substituents onto the benzothiadiazole core. Attaching electron-withdrawing groups, such as through nitration or fluorination, can further enhance the acceptor strength of the BT unit, leading to a narrower band gap. chalmers.secore.ac.uk The nitration of 4,7-dibromo-2,1,3-benzothiadiazole, for instance, has been used to create key intermediates for small band gap polymers with photoresponse in the near-infrared region. researchgate.netchalmers.senih.gov Similarly, fluorination has been shown to be an effective way to lower the frontier molecular orbitals and fine-tune the band gap. nih.gov

Substituents have a profound impact on the energy levels of the frontier molecular orbitals (HOMO and LUMO). The ability to precisely control these levels is vital for designing efficient organic electronic devices. researchgate.net The LUMO is typically localized on the electron-accepting benzothiadiazole moiety, while the HOMO is spread across the entire molecule, including the donor units. nih.gov

Introducing different donor groups can systematically alter the HOMO level. For example, incorporating a benzocarbazole unit as a donor results in a desirable low-lying HOMO level, which is beneficial for achieving high open-circuit voltages in solar cells. rsc.org

Attaching electron-withdrawing groups to the benzothiadiazole core primarily affects the LUMO level. Strong cyano-based acceptors like tetracyanobutadiene (TCBD) have been shown to significantly lower the LUMO energy, resulting in a low HOMO-LUMO gap. researchgate.net Fluorination is a particularly notable strategy; adding fluorine atoms to the 5 and 6 positions of the benzothiadiazole ring is an effective way to lower both the HOMO and LUMO levels. nih.govcore.ac.uk This simultaneous lowering of the HOMO level enhances the material's oxidative stability and the open-circuit voltage of corresponding photovoltaic devices. nih.gov

Below is a table summarizing the effects of different structural modifications on the HOMO and LUMO energy levels of various benzothiadiazole derivatives.

| Compound Type | Modification/Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| PTBTT | Thiophene π-bridge | -5.68 | -3.91 | 1.77 | core.ac.uk |

| PHTBTHT | 4-hexylthiophene π-bridge | -5.71 | -3.72 | 1.99 | core.ac.uk |

| PFBTF | Furan π-bridge | -5.61 | -4.04 | 1.57 | core.ac.uk |

| PTTBTTT | Thieno[3,2-b]thiophene π-bridge | -5.51 | -3.71 | 1.80 | core.ac.uk |

| DTBT | Dithieno-2,1,3-benzothiadiazole | -5.51 | -3.05 | 2.46 | nih.gov |

| DTF2BT | Fluorinated DTBT | -5.71 | -3.23 | 2.48 | nih.gov |

Beyond the properties of individual molecules, the way molecules pack together in the solid state is critical for device performance, particularly for charge transport. This packing is governed by noncovalent intermolecular interactions, which dictate the supramolecular organization.

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophile (the halogen bond acceptor). mdpi.com Its strength increases with the polarizability of the halogen (F << Cl < Br < I) and the electron-withdrawing character of the group attached to it. mdpi.com

In the crystal structure of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a derivative designed to study these interactions, halogen bonds form between a bromine atom on one molecule and a nitrogen atom of the thiadiazole ring on an adjacent molecule (Br···N). acs.org This interaction is highly directional. acs.org In other systems, Br···Br interactions have also been observed to form 1D supramolecular chains. mdpi.com The directionality of halogen bonds makes them a powerful tool for controlling the architecture of molecular crystals. mdpi.com

Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic site. smu.edu It arises from charge transfer from a Lewis base into an orbital of the chalcogen atom. smu.edu In the case of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, chalcogen bonds are observed between the sulfur atom of the thiadiazole ring and oxygen atoms of the nitro groups on a neighboring molecule (S···O). acs.org

The table below presents topological parameters from a Quantum Theory of Atoms in Molecules (QTAIM) analysis for the intermolecular interactions in one of the polymorphic forms of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, highlighting the characteristics of the observed halogen and chalcogen bonds.

| Interaction Type | Bond Path (R_ij, Å) | Electron Density (ρ_cp) | Laplacian of Electron Density (∇²ρ_cp) | Reference |

|---|---|---|---|---|

| Br1···N2 (Halogen Bond) | 3.064 | 0.066 | 0.675 | acs.org |

| S1···O2 (Chalcogen Bond) | 2.991 | 0.063 | 0.792 | acs.org |

Role of Intermolecular Interactions in Supramolecular Organization

Dihalogen, Dichalcogen, Pnicogen, and Carbon Bonding

Non-covalent interactions play a crucial role in the supramolecular assembly and, consequently, the bulk properties of materials derived from 2,1,3-benzothiadiazole. The presence of bromine atoms in 4,6-dibromo-2,1,3-benzothiadiazole introduces the potential for dihalogen bonding (Br···Br interactions). These interactions, along with other non-covalent forces like dichalcogen (S···S), pnicogen (N···N), and carbon bonding, influence the molecular packing in the solid state. The directional nature of these interactions can be exploited to control the orientation of molecules, which in turn affects charge transport and other electronic characteristics of the resulting materials.

Theoretical and Computational Investigations of 4,7-Dibromo-2,1,3-benzothiadiazole and Its Analogues

It is important to note that while the subject of this article is this compound, a significant body of computational research has been conducted on its isomer, 4,7-dibromo-2,1,3-benzothiadiazole. This is largely due to the latter's prevalence as a building block in the synthesis of high-performance organic semiconductors. ossila.com The insights gained from these studies are often transferable and provide a valuable framework for understanding the properties of other dibrominated benzothiadiazole derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nbu.edu.sanih.gov For derivatives of 2,1,3-benzothiadiazole, DFT calculations are employed to determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nbu.edu.sa The energy difference between HOMO and LUMO, known as the energy gap, is a critical factor in determining the electronic and optical properties of a material. nih.gov

DFT studies on 2,1,3-benzothiadiazole derivatives have explored how different substituents affect the electronic properties. nbu.edu.sa For instance, the introduction of bromine atoms is known to influence the electron-accepting nature of the benzothiadiazole core.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is particularly useful for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. For molecules like 4,7-dibromo-2,1,3-benzothiadiazole, MEP maps can highlight the electron-deficient nature of the benzothiadiazole core and the regions of positive electrostatic potential (σ-holes) on the bromine atoms, which are crucial for halogen bonding.

Advanced Characterization Methodologies for 4,7 Dibromo 2,1,3 Benzothiadiazole Based Materials

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and photophysical properties of materials derived from 4,7-Dibromo-2,1,3-benzothiadiazole (B82695).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of 4,7-Dibromo-2,1,3-benzothiadiazole and its derivatives.

¹H NMR: The proton NMR spectrum of 4,7-Dibromo-2,1,3-benzothiadiazole is characterized by its simplicity due to the molecule's symmetry. In a deuterated chloroform (B151607) (CDCl₃) solvent, a singlet is typically observed for the two equivalent aromatic protons. rsc.orgthermofisher.com The chemical shift of this singlet can vary slightly depending on the specific experimental conditions but is generally found in the aromatic region. For instance, a singlet has been reported at δ = 7.72 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule. For the parent 4,7-Dibromo-2,1,3-benzothiadiazole, three distinct signals are expected for the carbon atoms of the benzene (B151609) ring. One signal corresponds to the two carbon atoms bonded to bromine, another to the two carbon atoms adjacent to the thiadiazole ring, and a third to the two carbons of the thiadiazole ring itself. For example, in a derivative, the carbons at the 3rd and 8th positions were observed at 153.0 ppm, those at the 5th and 6th positions at 132.4 ppm, and the carbons at the 4th and 7th positions at 113.9 ppm. utm.my

Table 1: Representative ¹H NMR Data for 4,7-Dibromo-2,1,3-benzothiadiazole

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Reference |

|---|---|---|---|---|

| CDCl₃ | 7.72 | Singlet | 2H | rsc.org |

| CDCl₃ | 7.52 | Singlet | 2H | rsc.org |

| DMSO | 7.80 | Singlet | 2H | rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in 4,7-Dibromo-2,1,3-benzothiadiazole and its derivatives. thermofisher.com The FTIR spectrum provides a molecular fingerprint, confirming the presence of the benzothiadiazole core and the carbon-bromine bonds. Analysis of the spectrum can confirm the successful synthesis of the compound and its derivatives by observing the characteristic peaks. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions in 4,7-Dibromo-2,1,3-benzothiadiazole-based materials. rsc.org The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one. In derivatives of 4,7-Dibromo-2,1,3-benzothiadiazole, intramolecular charge transfer (ICT) is a common phenomenon that can be observed. For instance, oligomers have shown absorption maxima around 365-369 nm in methanol (B129727) solution, indicative of ICT. researchgate.net In the solid state, these materials often exhibit broadened absorption peaks at longer wavelengths. researchgate.net

Photoluminescence Spectroscopy and Quantum Yield Determination

Photoluminescence (PL) spectroscopy is used to study the emissive properties of materials derived from 4,7-Dibromo-2,1,3-benzothiadiazole. researchgate.netrsc.org Upon excitation with a suitable wavelength of light, these materials can emit light of a longer wavelength. The PL spectrum provides information about the color and efficiency of this emission. For example, some oligomers in methanol solution have shown blue emission with PL maxima around 433-434 nm. researchgate.net The fluorescence quantum yield (Φf), which is a measure of the efficiency of the emission process, is a critical parameter. For some derivatives, the quantum yield can be quite high, with values up to 90% reported in a solid matrix of polymethyl methacrylate. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the energy levels of the molecular orbitals and understanding the redox behavior of 4,7-Dibromo-2,1,3-benzothiadiazole-based materials.

Cyclic Voltammetry for Redox Behavior and Energy Level Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a molecule. polymer.cn By measuring the potentials at which these processes occur, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are crucial for designing and optimizing materials for electronic devices such as organic solar cells and organic light-emitting diodes. metu.edu.tr For instance, CV studies on copolymers of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) have shown deep-lying HOMO energy levels, which suggests good stability in air and leads to higher open-circuit potentials in photovoltaic cells. polymer.cn

Spectroelectrochemical Analysis

Spectroelectrochemical analysis is a powerful technique used to investigate the electronic properties of materials containing the 4,7-dibromo-2,1,3-benzothiadiazole moiety. This method combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to monitor changes in the electronic absorption spectra of a material as a function of an applied potential. This allows for the in-situ characterization of electrochemically generated species, such as polarons and bipolarons, which are crucial for understanding the material's charge-carrying capabilities.

For instance, in the study of donor-acceptor polymers incorporating the 2,1,3-benzothiadiazole (B189464) unit, spectroelectrochemistry is employed to determine key electronic parameters. By applying a potential and observing the resulting spectral changes, researchers can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the electrochemical bandgap of the material.

In one such study of a polymer containing a 2,1,3-benzothiadiazole derivative, cyclic voltammetry was used to induce p- and n-doping. mdpi.com The corresponding UV-Vis absorption spectra were recorded simultaneously. The onset of oxidation and reduction potentials derived from these measurements allowed for the calculation of the HOMO and LUMO energy levels. For one polymer, these were estimated to be -5.3 eV and -3.6 eV, respectively, with a resulting electrochemical bandgap of 1.7 eV. mdpi.com In-situ UV-Vis measurements have also shown that the presence of certain structural features, like a vinylene group, can stabilize the formation of polaronic charge carriers even at high doping levels. mdpi.com This type of analysis is vital for designing and optimizing materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the energy levels must be precisely tuned for efficient device performance. researchgate.net

Structural Analysis Techniques

X-ray Crystallography for Solid-State Structure and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For materials based on 4,7-dibromo-2,1,3-benzothiadiazole, this technique provides invaluable information about bond lengths, bond angles, and intermolecular packing in the solid state. This data is fundamental to understanding how molecular structure influences the bulk properties of the material.

The crystal structure of 4,7-dibromo-2,1,3-benzothiadiazole itself has been determined and is available in the Cambridge Structural Database (CSD). nih.gov Analysis of the crystal structure reveals the planarity of the benzothiadiazole core and the specific orientations of the bromine atoms. These structural details govern the intermolecular interactions, such as π-π stacking, which are critical for charge transport in organic semiconductors.

Furthermore, X-ray crystallography can identify and characterize polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit significantly different physical properties, including solubility, stability, and electronic characteristics. While specific studies on the polymorphism of 4,7-dibromo-2,1,3-benzothiadiazole are not detailed in the provided context, the technique remains the primary tool for such investigations in related materials.

| Crystallographic Data for 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Parameter | Value |

| CCDC Number | 233789 |

| Source | Cambridge Structural Database nih.gov |

Note: Detailed lattice parameters (a, b, c, α, β, γ) and space group information would be found within the full crystallographic information file (CIF) associated with the CCDC number.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal.

The analysis generates a three-dimensional surface around the molecule, which can be color-coded to highlight different types of intermolecular contacts and their relative strengths. For example, regions of close contact, such as hydrogen bonds, appear as distinct red spots on a surface mapped over the normalized contact distance (dnorm). nih.gov

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of different types of contacts (e.g., H···H, C···H, Br···H) and the percentage of the Hirshfeld surface they cover. In related heterocyclic systems, Hirshfeld analysis has shown that H···H contacts are often the most dominant, and specific interactions like C—H···N or π–π stacking can be clearly identified and quantified. nih.gov For materials containing 4,7-dibromo-2,1,3-benzothiadiazole, this analysis would be instrumental in understanding the role of bromine and nitrogen atoms in directing the crystal packing and influencing the material's electronic properties.

Polymer and Material Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the average molecular weights and the molecular weight distribution (polydispersity). For polymers incorporating the 4,7-dibromo-2,1,3-benzothiadiazole unit, GPC is routinely used to confirm the success of a polymerization reaction and to understand how the polymer chain length influences material properties.

The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

In the synthesis of copolymers based on a 4,7-diphenyl-2,1,3-benzothiadiazole derivative, GPC was used to characterize the resulting polymers. polymer.cn The analysis was performed using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. polymer.cn The results provided crucial information on the molecular weights achieved through the polymerization process.

| GPC Data for 4,7-Diphenyl-2,1,3-benzothiadiazole-Based Copolymers | |||

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PF-DBT | 21,000 | 51,000 | 2.41 |

| PP-DBT | 62,000 | 122,000 | 1.95 |

| PT-DBT | 35,000 | 72,000 | 2.04 |

| Data sourced from a study on copolymers containing 4,7-diphenyl-2,1,3-benzothiadiazole. polymer.cn |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study the thermal properties of polymeric materials, including those containing 4,7-dibromo-2,1,3-benzothiadiazole.

DSC can detect various thermal events, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a characteristic property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which a crystalline polymer melts.

These thermal properties are critical for determining the processing conditions and the operational temperature range of a polymeric material. For example, the thermal stability of novel conjugated copolymers is a key factor in their application in electronic devices. While specific DSC data for polymers directly from 4,7-dibromo-2,1,3-benzothiadiazole was not available in the search, thermogravimetric analysis (TGA), a related technique, has been used on its derivatives. For instance, copolymers of 4,7-diphenyl-2,1,3-benzothiadiazole showed high thermal stability, with decomposition temperatures (Td) in the range of 358–389 °C, indicating their suitability for applications requiring thermal robustness. polymer.cn DSC analysis would provide complementary information about the phase transitions occurring below the decomposition temperature. hu-berlin.deresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Detailed research findings have consistently demonstrated that the inclusion of the 2,1,3-benzothiadiazole unit imparts excellent thermal stability to the resulting copolymers. For instance, a series of donor-acceptor copolymers synthesized using derivatives of 4,7-dibromo-2,1,3-benzothiadiazole exhibit high thermal stability, with decomposition temperatures (Td), corresponding to a 5% weight loss, consistently exceeding 350 °C.

One notable example is the class of copolymers based on fluorene (B118485) and carbazole (B46965) units linked with benzothiadiazole derivatives. Research has shown that fluorene-based polymers incorporating a benzothiadiazole derivative exhibit decomposition temperatures (T5%) in the range of 311–432 °C. researchgate.net Similarly, novel oxetane-functionalized carbazole derivatives, which are synthesized from precursors related to the benzothiadiazole family, also show high thermal stability with 5% mass loss temperatures recorded between 371 °C and 391 °C. researchgate.net

A prominent polymer, poly[N-9′-hepta-decanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), which utilizes a monomer derived from 4,7-dibromo-2,1,3-benzothiadiazole, is well-regarded for its robustness. Studies have indicated that PCDTBT possesses excellent thermal stability, showing no significant degradation at temperatures up to 350 °C in an inert atmosphere. This high thermal stability is a critical factor for its successful application in high-performance organic photovoltaic devices.

The table below summarizes the thermal stability data for several representative polymers based on derivatives of 4,7-dibromo-2,1,3-benzothiadiazole, as determined by TGA. The decomposition temperature is typically reported as the temperature at which a 5% weight loss (Td, 5%) occurs.

| Polymer/Material | Donor Unit | Acceptor Unit Derivative | Decomposition Temperature (Td, 5%) (°C) |

| Fluorene-based derivative 1 | Fluorene | Aryl-substituted Benzothiadiazole | 311 |

| Fluorene-based derivative 2 | Fluorene | Aryl-substituted Benzothiadiazole | 432 |

| Carbazole-based derivative 1 | Carbazole | Naphthyl-substituted Benzothiadiazole | 391 |

| Carbazole-based derivative 2 | Carbazole | Ethylcarbazole-substituted Benzothiadiazole | 371 |

These findings underscore the significant contribution of the 4,7-dibromo-2,1,3-benzothiadiazole building block to the thermal robustness of the resulting polymeric materials, a key attribute for their use in demanding electronic applications.

Applications of 4,7 Dibromo 2,1,3 Benzothiadiazole in Organic Electronic and Photonic Materials

Organic Photovoltaic (OPV) Devices and Organic Solar Cells (OSCs)

4,7-Dibromo-2,1,3-benzothiadiazole (B82695) is extensively used as a monomer for synthesizing organic semiconductors for photovoltaic devices. ossila.com It is an intermediate in the production of polymers like PCDTBT and PCPDTBT, which are effective in organic solar cells. fishersci.comfishersci.frossila.com

Role in Bulk Heterojunction (BHJ) Solar Cells

In bulk heterojunction (BHJ) solar cells, materials derived from 4,7-dibromo-2,1,3-benzothiadiazole are vital. The concept of BHJ, which involves blending an electron-donating conjugated polymer with an electron-accepting material like a fullerene derivative, is a cornerstone of polymer solar cell technology. chalmers.sepolymer.cn Polymers synthesized using this dibromo compound act as the electron donor in the photoactive blend. polymer.cn

For instance, three novel copolymers based on 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) were used as donors with a fullerene acceptor in BHJ photovoltaic cells. polymer.cn The resulting devices demonstrated power conversion efficiencies (PCEs) up to 1.62%. polymer.cn Similarly, a polymer based on benzothiadiazole and triphenylamine, when blended with a fullerene acceptor, showed improved performance in BHJ solar cells compared to its small molecule counterpart. rsc.org The introduction of a 4,7-dithienbenzothiadiazole:thiophene (B33073) derivative as a third component in a PTB7:PC71BM-based ternary organic solar cell was shown to enhance exciton (B1674681) dissociation and electron transfer, leading to improved photovoltaic performance. mdpi.com

Development of Low Band Gap Polymers for OPVs

A significant strategy in enhancing the efficiency of organic photovoltaics is the development of low band gap polymers that can absorb a broader range of the solar spectrum. chalmers.se The combination of electron-rich and electron-deficient units to create donor-acceptor structures is a widely used approach to achieve this. chalmers.se 2,1,3-Benzothiadiazole (B189464) and its derivatives are recognized as important electron-deficient building blocks for developing low band gap polymers. mdpi.comnih.gov

Specifically, 4,7-dibromo-2,1,3-benzothiadiazole is a precursor to highly electron-deficient units used in synthesizing small band gap polymers for solar cells. acs.org For example, two new small band gap polymers, P1TPQ and P3TPQ, were developed from a dinitro derivative of 4,7-dibromo-2,1,3-benzothiadiazole. chalmers.seacs.orgnih.govresearchgate.net These polymers exhibited very low bandgaps of 1.2 eV and 1.1 eV, respectively. chalmers.se

A novel donor-acceptor copolymer, P3TBDTDTBT, which includes a 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTBT) acceptor unit, was designed and synthesized, exhibiting a low band-gap of 1.67 eV. researchgate.net

Strategies for Enhancing Power Conversion Efficiency

Several strategies involving 4,7-dibromo-2,1,3-benzothiadiazole derivatives have been employed to enhance the power conversion efficiency (PCE) of OPVs. One approach is to create copolymers with deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which leads to higher open-circuit voltages (Voc) in photovoltaic cells. polymer.cn Copolymers of 4,7-diphenyl-2,1,3-benzothiadiazole have demonstrated this property, achieving high Voc values up to 1.04 V. polymer.cn

Another strategy involves modifying the polymer structure to improve charge mobility and light absorption. A comparative study showed that a polymerized benzothiadiazole-triphenylamine molecule (poly(BTD-TPA)) had a hole mobility two orders of magnitude higher and an absorption peak at a longer wavelength than its small molecule counterpart, leading to a doubling of the PCE in OPVs. rsc.org When blended with PC70BM, the poly(BTD-TPA)-based device achieved a PCE of 2.65%. rsc.org

The development of new copolymers continues to push efficiencies higher. A copolymer of benzothiadiazole and alkylphenyl-substituted benzodithiophene, PBDTP-DTBT, when blended with PC71BM, reached a PCE of 8.07%. nih.gov Furthermore, incorporating a hexylthiophene substituted thiophene-bridge in a polymer backbone led to a deep HOMO level and a PCE of 6.19% in the resulting solar cell. rsc.org The use of quaternary blends to create a double cascading energy level alignment in the active layer has also been shown to enable efficient carrier splitting and transport, leading to higher PCEs. researchgate.net

The table below summarizes the performance of various OPV devices incorporating polymers derived from 4,7-dibromo-2,1,3-benzothiadiazole.

| Polymer/Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| P3TPQ chalmers.seacs.org | stanford.eduPCBM | 2.1 | 0.52 | 7.3 | 0.54 |

| PF-DBT polymer.cn | PCBM | 0.65 | 0.76 | - | - |

| PP-DBT polymer.cn | PCBM | 1.25 | 0.96 | - | - |

| PT-DBT polymer.cn | PCBM | 1.62 | 1.04 | - | - |

| Poly(BTD-TPA) rsc.org | PC70BM | 2.65 | 0.92 | 7.45 | - |

| PBDTP-DTBT nih.gov | PC71BM | 8.07 | - | - | - |

| PBDT-DTTBT rsc.org | PC71BM | 6.19 | 0.80 | 12.72 | 0.61 |

| PI-BT nih.gov | P3HT | 2.54 | 0.96 | - | - |

| PTB7:Compound T:PC71BM mdpi.com | - | 8.34 | 0.74 | 16.75 | 0.68 |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

4,7-Dibromo-2,1,3-benzothiadiazole serves as a fundamental building block for the synthesis of materials used in light-emitting diodes. fishersci.comfishersci.frthermofisher.comossila.com

Design of Fluorescent Emitters Based on 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives

Derivatives of 4,7-dibromo-2,1,3-benzothiadiazole have been successfully designed as efficient fluorescent emitters for OLEDs. One study focused on asymmetrically 4,7-disubstituted benzothiadiazole derivatives. rsc.org These molecules, which included a carbazolyl moiety and a solubilizing dendron, were synthesized and characterized as solution-processable green fluorescent emitters. rsc.org A two-layer electroluminescent device using one of these emitters achieved a high luminous efficiency of approximately 10.6 cd/A, emitting green light. rsc.org

Organic Field-Effect Transistors (OFETs)

The electron-accepting properties of benzothiadiazole and its derivatives make them highly suitable for applications in organic field-effect transistors (OFETs), where they can enhance π-stacking and improve charge carrier transport. nih.gov

Copolymers based on an alkoxy-functionalized benzothiadiazole acceptor and various donor comonomers have been synthesized for OFET applications. nih.gov These copolymers showed favorable optical and electrochemical properties, including low band gaps and strong intermolecular π-π interactions. nih.gov OFET devices fabricated with these materials exhibited a maximum charge carrier mobility of 0.67 cm²/V·s. nih.gov

In another study, three new donor-acceptor copolymers were developed with a common fused donor unit and different functional groups on the benzothiadiazole acceptor. acs.org The choice of the acceptor significantly influenced the optoelectronic properties. One of the polymers, PCDTT-FCNBT, demonstrated a notably high electron mobility of 0.4 cm²/V·s in OFET devices, attributed to increased backbone linearity and high thin-film crystallinity. acs.org

The table below presents the performance of some OFET devices based on polymers derived from 4,7-dibromo-2,1,3-benzothiadiazole.

| Polymer | Mobility (cm²/V·s) | Type |

| CP3 nih.gov | 0.67 | p-type |

| PCDTT-DCNBT acs.org | 0.031 | n-type |

| PCDTT-FCNBT acs.org | 0.4 | n-type |

| PCDTT-NO₂FBT | 0.024 | n-type |

Development of Organic Semiconductors for OFET Applications

4,7-Dibromo-2,1,3-benzothiadiazole serves as a crucial monomer for the synthesis of high-performance organic semiconductors utilized in Organic Field-Effect Transistors (OFETs). ossila.com Its strong electron-accepting nature makes it an ideal component for creating donor-acceptor (D-A) copolymers, which are a cornerstone of modern organic electronics. The strategic copolymerization of electron-donating units with the electron-accepting benzothiadiazole moiety enables the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic bandgap is fundamental to optimizing the performance of semiconductor devices.

A significant application of 4,7-Dibromo-2,1,3-benzothiadiazole is in the synthesis of the well-known polymer semiconductors PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]). ossila.comthermofisher.com These polymers are synthesized through cross-coupling reactions, such as Suzuki or Stille coupling, where the bromine atoms on the benzothiadiazole unit are replaced with various aromatic or heteroaromatic groups. The resulting polymers exhibit favorable charge transport characteristics and have been extensively studied in OFETs and organic solar cells. ossila.com

The versatility of 4,7-Dibromo-2,1,3-benzothiadiazole allows for its incorporation into a wide array of copolymer structures. For instance, it has been used to create copolymers with fluorene (B118485), phenylene, and thiophene units, leading to materials with good solubility in common organic solvents and high thermal stability, which are desirable properties for solution-processable OFETs.

Engineering Charge Carrier Mobility and Ambipolar Transport

The engineering of charge carrier mobility and the achievement of ambipolar transport are critical goals in the development of organic semiconductors for advanced electronic applications like complementary logic circuits. The incorporation of the 2,1,3-benzothiadiazole unit, often introduced via the 4,7-dibromo precursor, plays a significant role in achieving these objectives.

Research has demonstrated that by carefully designing the copolymer structure, it is possible to achieve high and balanced electron and hole mobilities. For example, in copolymers based on diketopyrrolopyrrole (DPP) and benzotriazole (B28993) (a derivative of benzothiadiazole), side-chain engineering has been shown to be a powerful tool. The introduction of linear side chains on the DPP unit, combined with branched side chains on the benzotriazole unit, can enhance thin-film ordering and significantly boost charge-carrier mobility. nih.govrsc.org In one such study, a polymer synthesized via Suzuki-polycondensation exhibited exceptionally high and near-balanced average electron and hole mobilities exceeding 2 cm² V⁻¹ s⁻¹. rsc.org

Similarly, copolymers of naphthalene (B1677914) diimide (NDI) and benzothiadiazole have been developed that exhibit electron-dominant ambipolar charge transport. One such polymer demonstrated hole and electron mobilities of 0.19 cm² V⁻¹ s⁻¹ and 0.92 cm² V⁻¹ s⁻¹, respectively. mdpi.com The thermal annealing of the polymer films was found to improve transistor performance. mdpi.com

The investigation of charge transport dynamics in copolymers containing benzothiadiazole has also provided insights into the fundamental processes governing mobility. Time-resolved studies on a poly(spirobifluorene-co-benzothiadiazole) film revealed that the initial charge carrier mobility is very high (around 3 x 10⁻² cm² V⁻¹ s⁻¹) and then decreases as the carriers relax into lower energy states. aps.org This highlights the complex nature of charge transport in these materials and the importance of understanding these dynamics for device optimization.

Table 1: Charge Carrier Mobilities in Benzothiadiazole-Based Polymers

| Polymer System | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Reference |

|---|---|---|---|

| (l-C18)-DPP-(b-C17)-BTZ | >2 | >2 | rsc.org |

| NDI-benzothiadiazole (pBTT) | 0.19 | 0.92 | mdpi.com |

| PBDOPV-BTT (as-cast) | - | 2.92 x 10⁻³ | mdpi.com |

| Poly(spirobifluorene-co-benzothiadiazole) (initial) | - | 3 x 10⁻² | aps.org |

Fluorescent Liquid Crystals (LCs)

The integration of the 2,1,3-benzothiadiazole moiety, often derived from 4,7-Dibromo-2,1,3-benzothiadiazole, into the molecular architecture of liquid crystals has led to the development of novel fluorescent materials with unique properties. These materials combine the anisotropic and fluid characteristics of liquid crystals with the intrinsic emission of the benzothiadiazole fluorophore.

Design of Room-Temperature Nematic Liquid Crystals

A significant challenge in the field of liquid crystals is the design of materials that exhibit a nematic phase at room temperature, which is crucial for many practical applications, particularly in display technologies. Researchers have successfully designed and synthesized a series of 2,1,3-benzothiadiazole-based fluorescent nematic liquid crystals that address this challenge. mdpi.com

One successful strategy involves the creation of asymmetric molecules incorporating a 4,7-diphenyl-2,1,3-benzothiadiazole core. mdpi.com By attaching different functional groups, such as a nonyl chain at one end and various donor or acceptor groups (e.g., dimethylamine (B145610), methoxy, cyano, or nitro) at the other, it is possible to create molecules that exhibit a supercooled nematic phase at room temperature. mdpi.com These donor-acceptor-donor (D-A-D) or donor-acceptor-acceptor (D-A-A) structures allow for fine-tuning of the mesomorphic properties. mdpi.com

The flexibility in molecular design offered by the benzothiadiazole scaffold has enabled the incorporation of a variety of substituents, including secondary alkylamines and branched alkyl chains, which are less commonly used in calamitic nematic LCs. mdpi.com This versatility has been key to achieving room-temperature nematic behavior. For instance, a cyclophane containing a 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole unit was shown to form a metastable nematic liquid-crystalline phase at room temperature. researchgate.net

Modulation of Emission Properties in Mesophases

A key feature of benzothiadiazole-based liquid crystals is their fluorescence, which can be modulated by the molecular structure and the liquid crystalline phase. The emission properties of these materials are of great interest for applications in optical sensors, photonic devices, and advanced displays.

In the designed room-temperature nematic liquid crystals, the choice of donor and acceptor groups not only influences the mesomorphic behavior but also the fluorescence characteristics. mdpi.com For example, derivatives with dimethylamine and carbonyl substituents have been found to exhibit relatively high fluorescence quantum yields in both the solid and mesophase states, making them promising as efficient fluorescent materials. mdpi.com

The alignment of these fluorescent liquid crystals can lead to polarized light emission. In the case of the asymmetric cyclophane with a 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole group, homogeneous alignment between rubbed polyimide layers resulted in the transition dipole moments of the luminophores aligning along the rubbing direction. researchgate.net This alignment produced linearly polarized photoluminescence at room temperature without the need for a host material. researchgate.net

Furthermore, studies on crystals of 4,7-diphenyl-2,1,3-benzothiadiazole and its derivatives have shown high fluorescence quantum yields, ranging from 75-98% in solution and 50-85% in the crystalline state, along with a large Stokes shift. nih.gov This indicates the inherent potential of the benzothiadiazole core for creating highly emissive materials. The investigation of new luminescent liquid crystals based on 2,1,3-benzothiadiazole with other heterocyclic cores, such as oxadiazole and triazole, further expands the possibilities for tuning the emission properties. researchgate.net

Table 2: Phase Transition Temperatures of a Benzothiadiazole-Based Liquid Crystal (Me2NOC7)

| Transition | Temperature (°C) - Heating | Temperature (°C) - Cooling | Reference |

|---|---|---|---|

| Crystalline to Nematic | 122.8 | 77.3 | mdpi.com |

| Nematic to Isotropic | 135.7 | 133.7 | mdpi.com |

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The integration of photoactive and electronically active units into COF architectures is a rapidly growing area of research, with potential applications in photocatalysis, sensing, and electronics.

Integration of 4,7-Dibromo-2,1,3-benzothiadiazole into COF Architectures

While direct use of 4,7-Dibromo-2,1,3-benzothiadiazole as a linker in COF synthesis is less common due to the nature of the typical condensation reactions used, its derivatives, particularly dialdehyde-functionalized benzothiadiazoles, are key building blocks. These derivatives are readily synthesized from the dibromo precursor.

For example, 4,4'-(benzothiadiazole-4,7-diyl)dibenzaldehyde has been used as a monomer to construct donor-acceptor COFs. mdpi.com In one study, this benzothiadiazole-based aldehyde was reacted with tetraphenylethylene (B103901) (TPE) based amine linkers to form imine-linked COFs (TPE-BD-COF). mdpi.com These COFs exhibit high crystallinity, permanent porosity, and broad light absorption, making them effective heterogeneous photocatalysts. mdpi.com The incorporation of the electron-deficient benzothiadiazole unit into the COF framework is crucial for facilitating charge separation and enhancing photocatalytic activity. mdpi.comrsc.org

Another approach involves the use of "two-in-one" monomers, where a single monomer contains both the reactive aldehyde groups and the benzothiadiazole unit. This strategy has been employed to synthesize a series of highly crystalline, imine-type COFs with benzothiadiazole derivatives at their core. rsc.org These COFs have shown remarkable performance in photocatalytic hydrogen generation, with one example achieving a hydrogen evolution rate of up to 16.98 mmol g⁻¹ h⁻¹. rsc.org

The rich sulfur and nitrogen content of the benzothiadiazole unit also makes these COFs interesting for applications such as the adsorption of heavy metal ions. A benzothiadiazole-based COF synthesized in a one-step process demonstrated a very high adsorption capacity for Hg²⁺. nih.gov

The synthesis of these functional COFs relies on the versatility of the benzothiadiazole core, which is made accessible through the chemical reactivity of precursors like 4,7-Dibromo-2,1,3-benzothiadiazole.

Table 3: Properties of Benzothiadiazole-Based Covalent Organic Frameworks

| COF Name | Monomers | Application | Key Finding | Reference |

|---|---|---|---|---|

| TPE-BD-COF | 4,4'-(benzothiadiazole-4,7-diyl)dibenzaldehyde, TPE-amine | Photocatalytic dehalogenation | High photocatalytic yield (95%) | mdpi.com |

| HIAM-0011 | "Two-in-one" benzothiadiazole monomer | Photocatalytic hydrogen generation | Hydrogen evolution rate of 16.98 mmol g⁻¹ h⁻¹ | rsc.org |

| TPB-BT-COF | Benzothiadiazole-functionalized linkers | Photocatalytic Cr(VI) reduction | >99% reduction of Cr(VI) | rsc.org |

| TPS-COF | Benzothiadiazole-based monomer | Hg²⁺ adsorption | Adsorption capacity of 1040 mg g⁻¹ | nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo-2,1,3-benzothiadiazole |

| PCDTBT | poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |

| PCPDTBT | poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] |

| DPP | Diketopyrrolopyrrole |

| NDI | Naphthalene diimide |

| TPE | Tetraphenylethylene |

| COF | Covalent Organic Framework |

| OFET | Organic Field-Effect Transistor |

| OLED | Organic Light-Emitting Diode |

| OPV | Organic Photovoltaic |

Future Research Directions and Translational Outlook

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

The synthesis of benzothiadiazole derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. airo.co.in Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key areas of development include:

Green Chemistry Approaches: The use of environmentally friendly solvents like water and ethanol, along with biodegradable and recyclable ionic liquids, is a key trend. airo.co.in Microwave-assisted and ultrasonic irradiation techniques are also being employed to reduce reaction times and energy consumption. airo.co.in

Catalysis: Research is moving towards the use of biocatalysts, metal-free organocatalysts, and reusable heterogeneous catalysts to enhance reaction efficiency and minimize byproducts. airo.co.in For instance, commercial laccases and tin pyrophosphate (SnP₂O₇) have been used as efficient and reusable catalysts for the synthesis of benzothiazole (B30560) derivatives. mdpi.com

Novel Bromination Techniques: While traditional bromination of the benzothiadiazole core often uses harsh reagents like bromine (Br₂) and hydrobromic acid (HBr), alternative methods are being explored. utm.my One such method involves using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, which offers a potentially less hazardous route to brominated benzothiadiazoles. utm.my

Direct C-H Functionalization: A significant advancement in the synthesis of BTD derivatives is the direct functionalization of its benzenoid ring. acs.orgnih.gov Regioselective iridium-catalyzed C-H borylation allows for the creation of versatile building blocks, including 4,6-diboryl BTDs, which can then be further modified. acs.orgnih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

Computational modeling is becoming an indispensable tool in the rational design of novel materials based on the benzothiadiazole scaffold. nih.gov By predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize synthetic efforts and accelerate the discovery of new functional materials.

Applications of computational modeling in this field include:

Structure-Property Relationships: Computational studies help in understanding how the arrangement of atoms and functional groups in a molecule influences its electronic and optical properties. For example, quantum-mechanical calculations can predict the LUMO (Lowest Unoccupied Molecular Orbital) energy levels and energy band gaps, which are crucial for designing materials for organic electronics. nih.gov

Drug Discovery: In medicinal chemistry, computational methods like 2D-QSAR, 3D-QSAR, and molecular docking are used to design and screen potential drug candidates. nih.govnih.govnih.gov These techniques can predict the binding affinity of a molecule to a biological target, such as an enzyme or receptor, helping to identify promising candidates for further development. nih.govnih.gov

Predicting Reaction Outcomes: Computational models can also be used to predict the regioselectivity of chemical reactions, such as the aryne reactions of BTD-based heteroarynes. nih.gov This allows for more precise control over the synthesis of complex molecules.

Development of Multifunctional Materials Incorporating the 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) Core

While this article focuses on the 4,6-isomer, the extensive research on 4,7-dibromo-2,1,3-benzothiadiazole provides valuable insights into the potential for developing multifunctional materials. ossila.commdpi.com The principles and strategies applied to the 4,7-isomer can be adapted for its 4,6-counterpart.